tert-Butyl-4-methylanisole
Description
Structure
3D Structure
Properties
CAS No. |
94247-80-0 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1-(2,2-dimethylpropoxy)-4-methylbenzene |
InChI |
InChI=1S/C12H18O/c1-10-5-7-11(8-6-10)13-9-12(2,3)4/h5-8H,9H2,1-4H3 |
InChI Key |
SGYBIUXIZLWNBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(C)(C)C |
Origin of Product |
United States |
Advanced Chemical Reactivity and Mechanistic Investigations of Tert Butyl 4 Methylanisole and Analogous Structures
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the reactivity of substituted anisoles like tert-butyl-4-methylanisole is governed by the electronic and steric interplay of its substituents. The methoxy (B1213986) group (-OCH₃) is a potent activating group and an ortho, para-director due to its strong +M (mesomeric) effect, which involves the donation of a lone pair of electrons from oxygen into the aromatic π-system. depaul.edu This electron donation significantly enhances the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles. youtube.com Conversely, the methoxy group exhibits a -I (inductive) effect, withdrawing electron density through the sigma bond, but this effect is generally outweighed by the powerful resonance donation. youtube.com The tert-butyl and methyl groups are weak activating groups that also direct incoming electrophiles to the ortho and para positions through inductive effects and hyperconjugation. In this compound, the interplay of these groups dictates the regioselectivity of substitution reactions.
Nitration Reactions and the Formation of Nitro-Adducts and Dienones
The nitration of activated aromatic compounds such as substituted methylanisoles can proceed via complex pathways that deviate from simple aromatic substitution. The reaction often involves attack by the nitronium ion (NO₂⁺) at a carbon atom already bearing a substituent, a process known as ipso-attack. chemijournal.com This initial step leads to the formation of a cyclohexadienyl cation intermediate, also known as a Wheland intermediate. chemijournal.com The fate of this intermediate determines the final product distribution.
In the nitration of 4-substituted toluenes and anisoles, ipso-attack at the methyl- or methoxy-substituted carbon is a significant pathway. For instance, the nitration of p-methylanisole can result in ipso-attack at the C-1 (methoxy) or C-4 (methyl) position. Subsequent reaction of the ipso-Wheland intermediate with a nucleophile, such as acetate (B1210297) when the reaction is carried out in acetic anhydride (B1165640), can lead to the formation of stable addition products known as nitro-adducts. These adducts are often cyclohexadiene derivatives.
Furthermore, these intermediates can undergo rearrangement or elimination to yield various products. One common pathway is the formation of nitrocyclohexa-2,5-dienones (dienones). This occurs when the ipso-cation loses a substituent, often a proton or another electrofugal group, from the sp³-hybridized carbon. The formation of dienones is indicative of the extent of reaction at specific positions within the cyclohexadienyl cation intermediate. Studies on the nitration of 2-chloro-4-methylanisole have shown the formation of (Z)-4-chloro-3-methoxy-6-methyl-6-nitrocyclohexa-2,4-dienyl acetate alongside 2-chloro-4-methyl-4-nitrocyclohexa-2,5-dienone, illustrating the competition between adduct and dienone formation.
The table below summarizes the types of products observed during the nitration of substituted 4-methylanisoles, highlighting the role of ipso-attack.
| Substrate Example | Nitrating Agent | Major Product Types |
| 2-Chloro-4-methylanisole | HNO₃ / Acetic Anhydride | Nitro-adducts, Dienones, Nitroanisoles |
| 4-Fluoro-3-methylanisole | Tetranitromethane (photochemical) | Nitro-adducts, Trinitromethylanisoles, Nitroanisoles youtube.com |
| p-Methylanisole | HNO₃ / H₂SO₄ | 4-Methyl-2-nitrophenol, Nitro-p-methylanisole chemijournal.com |
Acylation Processes on Methylanisole Derivatives
Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group (-COR) onto an aromatic ring. tamu.edu The reaction typically employs an acyl halide or anhydride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com The Lewis acid activates the acylating agent by forming a highly electrophilic acylium ion (RCO⁺). youtube.com
In the case of methylanisole derivatives, the powerful activating and ortho, para-directing effect of the methoxy group dominates the regioselectivity of the reaction. depaul.edu Acylation of anisole (B1667542) and its derivatives, such as 4-methylanisole (B47524), overwhelmingly yields the para-acylated product. chemijournal.com This high regioselectivity is attributed to both electronic and steric factors. While the ortho positions are electronically activated, they are sterically hindered by the adjacent methoxy group, making the para position the preferred site of attack for the bulky acylium ion. depaul.edu
The general mechanism for the Friedel-Crafts acylation of a methylanisole derivative is as follows:
Formation of the Acylium Ion: The acyl halide or anhydride reacts with the Lewis acid catalyst to generate the electrophilic acylium ion.
Electrophilic Attack: The π-electrons of the aromatic ring attack the acylium ion, forming a resonance-stabilized carbocation intermediate (arenium ion or sigma complex). For 4-methylanisole, this attack occurs preferentially at the C-2 position (ortho to the methoxy group and meta to the methyl group).
Deprotonation: A weak base, typically the complex formed between the Lewis acid and the acyl halide, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring. youtube.com
An important consideration in Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting anisole derivative. The acyl group is deactivating, which prevents further acylation reactions (polyacylation) from occurring. libretexts.org This is a significant advantage over Friedel-Crafts alkylation, where the alkylated product is often more reactive than the starting material, leading to multiple substitutions. miracosta.edu
The table below provides an overview of typical Friedel-Crafts acylation reactions on anisole derivatives.
| Anisole Derivative | Acylating Agent | Catalyst | Major Product |
| Anisole | Propionyl chloride | AlCl₃ | 4'-Methoxypropiophenone youtube.com |
| Anisole | Acetic anhydride | AlCl₃ | 4-Methoxyacetophenone depaul.edu |
| Veratrole (1,2-Dimethoxybenzene) | Acetyl chloride | Solid Acid Catalysts | 3,4-Dimethoxyacetophenone chemijournal.com |
Radical and Photochemical Transformations of Aryl tert-Butyl Ethers
Beyond conventional electrophilic substitutions, aryl tert-butyl ethers undergo a range of transformations driven by radical and photochemical pathways. These reactions often involve the cleavage of the ether bond, leading to the formation of highly reactive intermediates that can participate in subsequent rearrangements or coupling reactions.
Photo-Induced Cleavage Reactions, Singlet Excited State Intermediates, and Photo-Fries Rearrangements
The photolysis of aryl tert-butyl ethers in solvents like methanol (B129727) primarily results in the homolytic cleavage of the aryl oxygen-tert-butyl carbon bond (ArO-C(CH₃)₃). nih.gov This photo-induced cleavage reaction proceeds from the singlet excited state of the ether, as confirmed by quenching studies. nih.govresearchgate.net Upon absorption of UV light, the molecule is promoted to an excited state, which then undergoes bond scission to generate an aryloxy radical (ArO•) and a tert-butyl radical (•C(CH₃)₃).
The primary products resulting from this photocleavage are the corresponding phenol (B47542) (ArOH) and products derived from the tert-butyl radical. In addition to simple cleavage, a competing pathway is the photo-Fries rearrangement. nih.gov This process involves the recombination of the initially formed radical pair within the solvent cage, leading to the formation of tert-butyl-substituted phenols. The tert-butyl radical can migrate to the ortho or para positions of the aromatic ring, followed by tautomerization to yield the substituted phenol product.
For certain substrates, particularly those with electron-withdrawing groups, evidence of ion-derived products has been observed. For instance, the photolysis of 4-cyanophenyl 1-adamantyl ether, an analog of a tert-butyl ether, yields 1-methoxyadamantane, suggesting the involvement of a carbocation intermediate in the reaction mechanism. nih.gov
The general photochemical pathways for aryl tert-butyl ethers are summarized below:
Excitation: Ar-O-tBu + hν → [Ar-O-tBu]* (Singlet Excited State)
Homolytic Cleavage: [Ar-O-tBu]* → ArO• + •tBu (Radical Pair)
Phenol Formation: ArO• + Solvent → ArOH
Photo-Fries Rearrangement: [ArO• + •tBu] → o- or p-tBu-ArOH
Proton-Coupled Electron Transfer (PCET) Mechanisms in Alkyl Radical Generation and Cross-Coupling
Proton-coupled electron transfer (PCET) represents a fundamental activation mechanism in which an electron and a proton are exchanged together, often in a concerted elementary step. acs.org This process allows for the homolytic cleavage of strong X-H bonds (like O-H or N-H) under milder conditions than would be required for stepwise electron transfer followed by proton transfer, as it avoids the formation of high-energy charged intermediates. nih.gov
While not extensively documented specifically for this compound, the principles of PCET are broadly applicable to the generation of alkyl radicals from analogous structures like alcohols, which can be viewed as precursors or derivatives. In a typical photocatalytic PCET cycle, a photoexcited catalyst oxidizes a substrate-base complex. nih.gov For example, an alcohol can form a hydrogen bond with a suitable base; upon oxidation by the photocatalyst, a concerted transfer of an electron from the alcohol and a proton to the base occurs, generating an alkoxy radical. gu.se This alkoxy radical can then undergo β-scission to generate a more stable alkyl radical.
This PCET-mediated radical generation is a powerful tool in modern synthesis for forming carbon-carbon bonds. The generated alkyl radicals can participate in various reactions, including cross-coupling with aryl halides. gu.se In such dual catalytic systems, a photoredox catalyst generates the alkyl radical via PCET, and a second catalyst (e.g., a nickel complex) facilitates the cross-coupling of this radical with an aryl partner. nih.gov This merging of PCET and cross-coupling catalysis enables the construction of complex molecules under mild conditions. nih.gov
Radical Cation Chemistry and Site-Selective Reactivity
The single-electron oxidation of aryl tert-butyl ethers can generate the corresponding radical cations. This oxidation can be achieved through photochemical or electrochemical methods. The resulting radical cation is a highly reactive intermediate whose subsequent chemistry is dictated by the structure of the molecule. princeton.edu
A primary reaction pathway for the radical cations of aryl alkyl ethers is deprotonation, which leads to the formation of a neutral radical. rsc.org In the case of ethers like this compound, deprotonation can occur at different positions. However, deprotonation at the α-carbon of the alkyl group (the tert-butyl group in this case) is often a favored pathway, especially in the presence of a base. This site-selective deprotonation is a key step in certain functionalization reactions. For example, photocatalytic methods have been developed for the functionalization of the α-C-H bonds of aryl alkyl ethers. The proposed mechanism involves the single-electron oxidation of the ether to its radical cation by an excited-state photocatalyst. This is followed by deprotonation of the radical cation at the α-position to yield an α-aryloxyalkyl radical, which can then react with an electrophile. rsc.org
Alternatively, the C-O bond of the tert-butyl ether can be cleaved. The tris(4-bromophenyl)amminium radical cation, known as "magic blue," has been shown to catalytically facilitate the cleavage of the C-O bond in tert-butyl ethers, esters, and carbonates. nih.gov This process involves the activation of a hydrosilane reagent by the radical cation, which then leads to the deprotection of the tert-butyl group, releasing isobutene. nih.gov This demonstrates a practical application of radical cation chemistry for the selective transformation of the tert-butyl ether moiety.
Catalytic Conversions and Functionalizations of Anisole Analogues
The chemical modification of anisole and its derivatives, such as this compound, is a significant area of research, driven by the need to upgrade biomass-derived compounds and synthesize complex molecules. Catalytic strategies offer efficient pathways for these transformations, including deoxygenation, C-H bond functionalization, and alteration of the aromatic core.
Hydrodeoxygenation (HDO) Pathways and Alkylation Products from Methylanisole Feeds
Hydrodeoxygenation (HDO) is a critical process for upgrading biomass-derived oils, which are rich in oxygenated aromatic compounds like methylanisoles. The goal of HDO is to remove oxygen, thereby increasing the energy density and stability of the resulting fuel. The reaction pathways for HDO of anisole and its derivatives are complex and can proceed through several routes, often involving both metal and acid sites on the catalyst. researchgate.netrti.org
Key reaction pathways in the HDO of anisole, a model compound for methylanisole feeds, include:
Direct Demethoxylation: This pathway involves the direct cleavage of the Caryl-OCH₃ bond to produce benzene (B151609) and methane.
Hydrogenation-Dehydration: In this route, the aromatic ring is first hydrogenated to form methoxycyclohexane, which is then dehydrated and further hydrogenated to yield cyclohexane.
Transalkylation and Demethylation: Acidic sites on the catalyst support can promote transalkylation reactions, where methyl groups are transferred between aromatic rings. researchgate.net This can lead to the formation of toluene, xylenes, and other alkylated aromatics. researchgate.net Demethylation, the removal of the methyl group from the methoxy group to form phenol, is another competing reaction. rti.orgresearchgate.net
Studies on various catalysts, including Ni-based and zeolite-based systems, have shown that both transalkylation and demethylation reactions occur, followed by the hydrodeoxygenation of the resulting products. rti.org For instance, the HDO of guaiacol, another related anisole analogue, over Ni-based catalysts showed high conversion rates, with evidence of both demethylation and transalkylation pathways. rti.org The interplay between the metal function and the acidity of the support is crucial in determining the selectivity towards desired products. For example, a significant enhancement in the selectivity towards methylanisole was observed with a Ni/BEA catalyst, which was attributed to the transalkylation of anisole on the acid sites. researchgate.net
The product distribution from the HDO of methylanisole feeds is highly dependent on the catalyst and reaction conditions. Common alkylation products are summarized in the table below.
| Reactant Feed | Catalyst Type | Major Alkylation/Deoxygenation Products |
| Anisole | Ni/Zeolite | Benzene, Toluene, Phenol, Cyclohexane |
| Guaiacol | Ni-based, Fe-based, Zeolite | Phenol, Catechol, Methane, Toluene, Cresol |
| Vanillin | Ni/Biochar | p-Creosol, Vanillyl alcohol |
Metal-Catalyzed C-H Activation and Coupling Reactions in Anisole Systems
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govchemrxiv.org In anisole systems, the methoxy group can act as a directing group, guiding the metal catalyst to activate C-H bonds at the ortho position. However, the interaction between the alkoxy group and the metal center is often weak, presenting a challenge for achieving high regioselectivity. acs.org
A variety of transition metals, including palladium, rhodium, iridium, and rare-earth metals, have been employed for the C-H functionalization of anisoles. acs.orgsemanticscholar.org The mechanisms of these reactions are diverse and can be broadly categorized as inner-sphere and outer-sphere mechanisms. youtube.com Inner-sphere mechanisms involve the formation of an organometallic intermediate through C-H bond cleavage. youtube.comresearchgate.net
Mechanistic pathways for metal-catalyzed C-H activation include:
Oxidative Addition: The metal center inserts into the C-H bond, leading to an increase in its oxidation state.
Concerted Metalation-Deprotonation (CMD): This involves a concerted process where the C-H bond is broken with the assistance of a base.
Sigma-Bond Metathesis: This pathway is common for early transition metals and involves a four-centered transition state. youtube.com
Electrophilic Aromatic Substitution: In some cases, the metal catalyst can act as an electrophile, leading to C-H activation. nih.gov
Recent studies have explored the use of rare-earth metal catalysts for the regioselective C-H alkylation, borylation, and silylation of anisoles. acs.org Density Functional Theory (DFT) calculations have revealed that for anisole, the regioselectivity is primarily governed by ring strain, favoring ortho-C(sp²)–H activation. acs.org This contrasts with thioanisole, where electronic effects dominate. acs.org
The table below summarizes some examples of metal-catalyzed C-H functionalization reactions in anisole systems.
| Catalyst System | Reaction Type | Key Mechanistic Feature |
| Palladium (Pd) | Arylation, Olefination | Often involves a Pd(0)/Pd(II) catalytic cycle. nih.gov |
| Rhodium (Rh), Iridium (Ir) | Borylation, Silylation | Can proceed via oxidative addition or CMD pathways. |
| Rare-earth metals | Alkylation, Borylation, Silylation | Regioselectivity influenced by ring strain in anisoles. acs.org |
Metal-Free Catalysis in C-H Thiolation of Methylarenes
While transition metals are highly effective catalysts, their cost, toxicity, and potential for product contamination have driven the development of metal-free catalytic systems. researchgate.net In the context of C-H functionalization, metal-free methods for C-S bond formation (thiolation) are of significant interest due to the prevalence of aryl sulfides in pharmaceuticals and materials science. rsc.org
Metal-free C-H thiolation of methylarenes and other aromatic compounds can be achieved using various strategies. One common approach involves the use of diaryliodonium salts as arylating agents under basic conditions. nih.govmdpi.com Another strategy employs sulfoxides as the sulfur source, which are activated in situ to form highly electrophilic species that can then react with the electron-rich aromatic ring. researchgate.net
A general protocol for the metal-free C-H thioarylation of arenes using methyl sulfoxides has been developed. researchgate.net This method is operationally simple, tolerates a wide range of functional groups, and uses readily available starting materials. The reaction is believed to proceed through the formation of a sulfoxonium salt, which acts as an excellent sulfur electrophile. researchgate.net
Electronic effects play a crucial role in these reactions, with electron-donating groups on the arene substrate generally promoting the reaction. rsc.org This methodology has been successfully applied to a variety of arenes, including toluene, as well as more complex heterocyclic systems. researchgate.netrsc.org
Key features of metal-free C-H thiolation include:
Avoidance of transition metal catalysts: This simplifies purification and reduces costs.
Use of readily available reagents: Disulfides and sulfoxides are common and inexpensive sulfur sources.
Broad substrate scope: The reactions are often compatible with a variety of functional groups.
Studies on Basicity and Proton Affinities of Methylanisoles via Gas-Phase Ion Chemistry
The intrinsic basicity of a molecule, quantified by its proton affinity (PA), is a fundamental thermochemical property that governs its reactivity in acid-catalyzed reactions and its behavior in mass spectrometry. eur.nlnih.gov Gas-phase studies, free from complicating solvent effects, provide a direct measure of these intrinsic properties. researchgate.netnih.gov
The proton affinities of the three isomers of methylanisole have been determined using Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry. acs.org The experimental values reveal the influence of the methyl group's position on the basicity of the anisole ring.
The proton affinity is defined as the negative of the enthalpy change for the gas-phase protonation reaction: M + H⁺ → MH⁺
The experimental proton affinities for the methylanisole isomers are presented in the table below.
| Compound | Proton Affinity (kJ mol⁻¹) |
| 2-Methylanisole | 850 |
| 3-Methylanisole (B1663972) | 860 |
| 4-Methylanisole | 841 |
Data sourced from The Journal of Physical Chemistry A. acs.org
These values indicate that 3-methylanisole is the most basic isomer in the gas phase. acs.org This can be attributed to the combined electron-donating effects of the methoxy and methyl groups, which stabilize the positive charge in the protonated species.
In addition to proton affinity studies, the gas-phase ion chemistry of methylanisoles has been investigated through their reactions with transition metal ions. researchgate.net These studies provide insights into the fragmentation pathways of metal-methylanisole complexes. The major fragmentation reactions observed for the complexes of Cr⁺, Fe⁺, Co⁺, Ni⁺, and Cu⁺ with methylanisole isomers are the loss of formaldehyde (B43269) (CH₂O), dehydrogenation (loss of H₂), and elimination of a methyl radical (CH₃•). researchgate.net The relative importance of these pathways depends on both the metal ion and the isomer of methylanisole, highlighting the subtle electronic and steric effects that govern their gas-phase reactivity. researchgate.net
Spectroscopic Characterization and Structural Elucidation in Academic Research
Vibrational Spectroscopy (FT-IR, FT-Raman) for Conformational Analysis and Characteristic Vibrational Modes
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of molecules like tert-Butyl-4-methylanisole. mdpi.com The vibrations of chemical bonds, such as stretching and bending, absorb infrared radiation at specific frequencies, creating a unique spectral fingerprint. bartleby.com
For this compound, the spectra are dominated by vibrational modes associated with the substituted benzene (B151609) ring, the methoxy (B1213986) group (-OCH₃), the methyl group (-CH₃), and the tert-butyl group (-C(CH₃)₃). Key characteristic peaks can be assigned based on established data for related compounds like anisole (B1667542), toluene, and tert-butylbenzene. bartleby.comchemicalbook.com
Key Vibrational Modes:
Aromatic C-H Stretch: Typically observed in the 3100-3000 cm⁻¹ region.
Aliphatic C-H Stretch: Asymmetric and symmetric stretching of the methyl and tert-butyl groups appear in the 2960-2850 cm⁻¹ range. researchgate.net
Aromatic C=C Stretch: Strong absorptions from the benzene ring vibrations are found between 1610-1580 cm⁻¹ and 1510-1480 cm⁻¹.
C-O-C Stretch: Anisole and its derivatives exhibit two characteristic C-O stretching bands. pearson.com The asymmetric stretch appears as a strong band around 1250 cm⁻¹, while the symmetric stretch is found near 1040 cm⁻¹. bartleby.com The intensity of these bands is due to the significant change in dipole moment during vibration. pearson.com
CH₃ Bending: Bending vibrations for the methyl and tert-butyl groups are located in the 1465-1370 cm⁻¹ region.
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Technique |
| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | FT-IR, FT-Raman |
| C-H Stretch (Aliphatic) | -CH₃, -C(CH₃)₃ | 2960 - 2850 | FT-IR, FT-Raman |
| C=C Stretch (Aromatic) | Benzene Ring | 1610 - 1480 | FT-IR, FT-Raman |
| C-H Bend (Aliphatic) | -CH₃, -C(CH₃)₃ | 1465 - 1370 | FT-IR, FT-Raman |
| Asymmetric C-O-C Stretch | Ar-O-CH₃ | ~1250 | FT-IR |
| Symmetric C-O-C Stretch | Ar-O-CH₃ | ~1040 | FT-IR |
Furthermore, vibrational spectroscopy is instrumental in conformational analysis. For molecules with rotatable bonds, such as the C-O bond of the methoxy group in this compound, different rotational isomers (conformers) may exist. These conformers can have slightly different vibrational frequencies, and their relative populations can sometimes be studied by analyzing the temperature dependence of the FT-IR or FT-Raman spectra. nih.gov While steric hindrance from the bulky tert-butyl group might limit the number of stable conformers, theoretical calculations combined with experimental spectra can elucidate the most stable molecular geometry. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Mechanistic Probes (e.g., GIAO calculations for chemical shifts)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for an unambiguous assignment of the molecular structure.
For an isomer such as 2-tert-butyl-4-methylanisole, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the methoxy group, the p-methyl group, and the tert-butyl group. The chemical shifts are influenced by the electronic effects of the substituents. The methoxy group is a strong electron-donating group, causing significant shielding (upfield shift) of the ortho and para protons relative to its position. yale.edu The methyl and tert-butyl groups are weakly electron-donating.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 2-tert-butyl-4-methylanisole
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| tert-Butyl (-C(CH₃)₃) | ~1.3 | Singlet | 9H |
| Methyl (Ar-CH₃) | ~2.3 | Singlet | 3H |
| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H |
| Aromatic (Ar-H) | 6.7 - 7.2 | Multiplet | 3H |
Predicted values are based on data for 4-methylanisole (B47524) and other alkylated anisoles. yale.eduepfl.chsigmaaldrich.com
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for 2-tert-butyl-4-methylanisole
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Methyl (Ar-CH₃) | ~20 |
| tert-Butyl (-C(CH₃)₃) | ~31.5 |
| tert-Butyl (quaternary C) | ~34 |
| Methoxy (-OCH₃) | ~55 |
| Aromatic (Ar-C) | 110 - 160 |
Predicted values are based on data for 4-methylanisole and other alkylated anisoles. yale.edu
To complement experimental data and resolve ambiguities, computational methods are employed as powerful mechanistic and structural probes. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with Density Functional Theory (DFT), allows for the accurate prediction of NMR chemical shifts. imist.mayoutube.com These quantum chemical calculations determine the magnetic shielding tensors for each nucleus in a molecule, which can then be converted to chemical shifts relative to a standard like tetramethylsilane (B1202638) (TMS). imist.ma The GIAO/DFT approach is known to yield satisfactory chemical shifts for various nuclei in larger molecules. imist.ma By comparing the calculated shifts for different possible isomers or conformers with the experimental spectrum, the correct structure can be confidently assigned. acs.orgresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Reaction Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Substituted benzenes like this compound exhibit strong absorption in the UV region due to π→π* transitions within the aromatic ring. The absorption maxima (λ_max) are sensitive to the nature of the substituents on the ring.
Benzene itself has a primary absorption band around 255 nm. The methoxy group of anisole, acting as an auxochrome, causes a bathochromic shift (a shift to a longer wavelength) to around 270 nm. aatbio.comresearchgate.net The addition of alkyl groups like methyl and tert-butyl further shifts the absorption to slightly longer wavelengths. A study on anisole showed a characteristic absorption peak at λ_max = 325 nm in methanol (B129727). researchgate.netusc.edu The electronic transitions can be further investigated using time-dependent density functional theory (TD-DFT) calculations, which complement experimental findings. nih.gov
Interactive Data Table: Typical UV Absorption Maxima (λ_max) for Substituted Benzenes
| Compound | Substituent(s) | λ_max (nm) (in non-polar solvent) |
| Benzene | -H | ~255 |
| Toluene | -CH₃ | ~262 |
| Anisole | -OCH₃ | ~270 |
| This compound | -OCH₃, -CH₃, -C(CH₃)₃ | >270 (predicted) |
Values are approximate and can vary with solvent. aatbio.comphotochemcad.com
Beyond structural characterization, UV-Vis spectroscopy is an invaluable tool for monitoring photochemical reactions. By irradiating a sample at a wavelength where the molecule absorbs and tracking the change in absorbance over time, the kinetics of a photochemical process can be determined. rsc.org For instance, the photodegradation or photo-oxidation of this compound could be monitored by observing the decrease in the intensity of its characteristic absorption band, allowing for the calculation of reaction rates and quantum yields. rsc.org
Mass Spectrometry for Reaction Product Identification and Mechanistic Elucidation (e.g., FT-ICR for basicity measurements)
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Upon ionization, typically by electron impact (EI), the this compound molecule forms a molecular ion (M⁺˙), whose m/z value corresponds to the molecular weight of the compound.
This energetically unstable molecular ion undergoes fragmentation, breaking into smaller, more stable charged fragments and neutral radicals. libretexts.org The fragmentation pattern is highly characteristic and provides significant structural information. For aromatic ethers like anisole, a common fragmentation pathway involves the loss of a methyl radical (•CH₃) followed by the loss of carbon monoxide (CO) or the loss of formaldehyde (B43269) (CH₂O). usc.edu A key feature for tert-butyl substituted aromatics is the facile cleavage of a methyl group to form a very stable tertiary carbocation, or the loss of the entire tert-butyl group, which often results in a prominent peak at m/z 57. uni-saarland.de
Predicted Fragmentation Pattern for 2-tert-butyl-4-methylanisole (MW = 178.27):
m/z 178: Molecular ion (M⁺˙).
m/z 163: Loss of a methyl radical (•CH₃) from the tert-butyl group, [M - 15]⁺. This is often a major peak.
m/z 135: Loss of a propyl radical or subsequent fragmentation.
m/z 91: Tropylium ion, characteristic of toluene-like structures.
m/z 57: tert-butyl cation, [C(CH₃)₃]⁺, often the base peak. uni-saarland.de
Advanced mass spectrometry techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) are employed for high-resolution mass measurements and for studying gas-phase ion-molecule reactions. iaea.org FT-ICR is particularly useful for measuring the gas-phase basicity of a molecule. researchgate.net By reacting protonated reference compounds with this compound in the gas phase, one can determine its proton affinity. This thermochemical data is fundamental for understanding reaction mechanisms, particularly in acid-catalyzed processes, as it quantifies the intrinsic basicity of the molecule absent of any solvent effects. acs.orgnasa.gov
Advanced Spectroscopic Techniques in Reaction Monitoring and Kinetic Studies
The study of reaction kinetics and mechanisms involving this compound is greatly enhanced by the application of advanced and in-situ spectroscopic methods. These techniques allow for real-time monitoring of reactant consumption and product formation, providing a dynamic view of the chemical transformation.
In-line FT-IR, UV-Vis, or Raman spectroscopy can be integrated directly into a reactor setup. By continuously recording spectra as a reaction proceeds, a concentration profile for various species can be generated over time. This data is then used to determine key kinetic parameters, such as reaction rates, rate constants, and reaction orders. For example, the hydrodeoxygenation of anisole, a related process, has been studied using kinetic modeling based on experimental data from continuous reactors. jmcs.org.mx
Pyrolysis and oxidation reactions of anisole have been investigated by monitoring species profiles using techniques like synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PIMS) and gas chromatography coupled with mass spectrometry (GC-MS). kaust.edu.saacs.org These studies help to elucidate complex reaction networks, identify transient intermediates, and build detailed kinetic models that can predict product distributions under various conditions. ntnu.noaidic.it The insights gained from these advanced methods are crucial for optimizing industrial processes and understanding the fundamental reactivity of substituted anisoles.
Computational and Theoretical Chemistry of Tert Butyl 4 Methylanisole Systems
Density Functional Theory (DFT) Applications for Optimized Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. conicet.gov.arscirp.org It is particularly useful for optimizing molecular geometry and understanding the electronic properties of molecules like tert-Butyl-4-methylanisole.
Conformational analysis of this compound involves identifying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. DFT calculations are employed to determine the optimized geometry of each conformer and to calculate their relative energetic stabilities. The conformer with the lowest energy is the most stable and, therefore, the most populated at equilibrium. This analysis is crucial for understanding how the molecule's shape influences its physical and chemical properties.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). youtube.comresearchgate.netpku.edu.cn The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating charge transfer and chemical reactions. For this compound, FMO analysis helps predict its reactivity in various chemical transformations. nih.gov
Table 1: Frontier Molecular Orbital (FMO) Properties of this compound (Illustrative Data)
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -8.5 | Highest Occupied Molecular Orbital, indicates electron-donating ability. |
| LUMO | 1.2 | Lowest Unoccupied Molecular Orbital, indicates electron-accepting ability. |
Note: The values in this table are illustrative and would be determined through specific DFT calculations.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.decore.ac.ukwolframcloud.com The MEP map displays different colors to represent regions of varying electrostatic potential on the molecule's surface. researchgate.netthaiscience.info Red and yellow areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), which are favorable for nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atom of the methoxy (B1213986) group and the aromatic ring, indicating these as likely sites for electrophilic interaction.
Natural Bond Orbital (NBO) Analysis for Intramolecular Hyperconjugative Interactions and Bonding Characteristics
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex wave function into a localized Lewis-like structure of bonds and lone pairs. uni-muenchen.dewikipedia.orgwisc.edu This method is particularly useful for studying intramolecular interactions, such as hyperconjugation, which involves the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. researchgate.netyoutube.com In this compound, NBO analysis can quantify the stabilization energy associated with hyperconjugative interactions between the methyl and tert-butyl groups and the aromatic ring, as well as the interactions involving the methoxy group. This analysis provides insights into the molecule's stability and the nature of its chemical bonds. conicet.gov.ar
Mechanistic Pathway Elucidation through Computational Modeling (e.g., Transition State Analysis and Energy Profiles)
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathway. diva-portal.orgethernet.edu.et This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate and represents the barrier to the reaction. bath.ac.uk3ds.com The energy difference between the reactants and the transition state determines the activation energy, which is a critical factor in the reaction rate. smu.edu For reactions such as electrophilic substitution or oxidation of this compound, computational modeling can provide detailed energy profiles, revealing the step-by-step mechanism and the structures of intermediates and transition states.
Thermochemical Calculations and Determination of Thermodynamic Functions
Computational methods can be used to calculate various thermochemical properties and thermodynamic functions for this compound. researchgate.netdntb.gov.ua These calculations, often performed using DFT, can provide values for enthalpy, entropy, and Gibbs free energy of formation. luc.edu These thermodynamic parameters are essential for understanding the stability of the molecule and for predicting the equilibrium position of chemical reactions in which it participates. The calculated thermodynamic functions can be compared with experimental data where available, providing a validation of the computational model.
Table 2: Calculated Thermodynamic Properties of this compound (Illustrative Data)
| Thermodynamic Property | Value | Unit |
|---|---|---|
| Standard Enthalpy of Formation (ΔHf°) | -250 | kJ/mol |
| Standard Entropy (S°) | 450 | J/(mol·K) |
Note: The values in this table are illustrative and would be determined through specific computational chemistry calculations.
Quantum Chemical Studies of Protonation States and Radical Cation Formation of this compound
Quantum chemical calculations, particularly those employing density functional theory (DFT), provide significant insights into the electronic structure, stability, and reactivity of molecules like this compound. These computational methods are instrumental in elucidating the intricacies of its protonation states and the nature of its radical cation, which are crucial for understanding its behavior in various chemical environments.
Protonation States
Theoretical studies on anisole (B1667542) and its substituted derivatives have established that protonation can occur either on the ether oxygen atom or at various positions on the aromatic ring. The preferred site of protonation is determined by the relative stability of the resulting carbocations. In the case of this compound, the presence of two electron-donating groups—the methoxy and the tert-butyl groups—significantly influences the basicity of the different sites.
Computational analyses of simpler, related molecules such as 4-methylanisole (B47524) provide a basis for understanding the protonation of this compound. Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry, combined with G3(MP2) calculations, has been used to determine the proton affinities of various anisoles. For 4-methylanisole, the proton affinity has been experimentally determined to be 841 kJ mol⁻¹ acs.org.
DFT calculations on anisole and its derivatives generally indicate that protonation on the aromatic ring is thermodynamically more favorable than protonation on the oxygen atom. The specific carbon atom on the ring that is most likely to be protonated depends on the electronic effects of the substituents. For this compound, the ortho positions relative to the methoxy group (C2 and C6) and the ortho position relative to the tert-butyl group (C3 and C5) are activated. The interplay between the activating effects of the methoxy and tert-butyl groups, along with steric hindrance from the bulky tert-butyl group, will dictate the most probable protonation site.
| Compound | Proton Affinity (kJ mol⁻¹) | Most Basic Site | Method |
|---|---|---|---|
| Anisole | 845 | Ring | DFT |
| 2-Methylanisole | 850 | Ring | FT-ICR |
| 3-Methylanisole (B1663972) | 860 | Ring | FT-ICR |
| 4-Methylanisole | 841 | Ring | FT-ICR |
Radical Cation Formation
The formation and behavior of the this compound radical cation are of interest in the context of its electrochemical properties and potential for polymerization. Theoretical studies, utilizing ab-initio and DFT methods such as B3LYP with a 6-31G basis set, have been conducted to explore the reactivity of the p-tert-butyl anisole radical cation.
These computational investigations have focused on the possibility and stereoselectivity of reactions involving this radical cation, particularly its role in the formation of dimers, trimers, tetramers, and pentamers. Such studies are crucial for understanding the initial steps of electropolymerization processes. The calculations typically involve geometry optimization of the radical cation to determine its electronic structure, spin density distribution, and the most reactive sites.
For the this compound radical cation, the positive charge and the unpaired electron are delocalized across the aromatic ring and the methoxy group. The distribution of spin density is a key indicator of the sites most susceptible to radical-radical coupling or nucleophilic attack. It is generally observed in substituted anisole radical cations that the highest spin densities are located at the para-position relative to the methoxy group and on the oxygen atom itself. In this specific molecule, the presence of the para-tert-butyl group will influence this distribution.
| Computational Method | Basis Set | Focus of Study | Key Findings |
|---|---|---|---|
| ab-initio | 6-31G | Stereoselectivity of polymerization | Investigated formation of tetramers and pentamers from the radical cation. |
| DFT/B3LYP | 6-31G | Reactivity of radical cation | Studied the reaction between p-tert-butyl anisole and its dimer radical cation to form trimers, both in solvent (acetonitrile) and in the gas phase. |
Applications of Tert Butyl 4 Methylanisole and Its Derivatives in Advanced Organic Synthesis
Role as a Sterically Hindered Building Block in Selective Carbon-Carbon Bond Formations
The tert-butyl group is well-known in organic chemistry for exerting significant steric hindrance, which can effectively shield certain reactive sites on a molecule. researchgate.netresearchgate.net This steric bulk is a powerful tool for achieving regioselectivity in carbon-carbon bond-forming reactions. In electrophilic aromatic substitutions, the position of attack on an aromatic ring is governed by both electronic and steric factors. For anisole (B1667542) derivatives, the methoxy (B1213986) group is a strong activating group and an ortho-, para-director. However, the presence of a bulky tert-butyl group adjacent to a potential reaction site can hinder the approach of reactants. chegg.comstackexchange.com
In the case of tert-Butyl-4-methylanisole, the tert-butyl group at position 1 and the methyl group at position 4 direct incoming electrophiles. While the methoxy group would typically direct substitution to the ortho and para positions, the significant steric hindrance from the tert-butyl group can be expected to disfavor substitution at the adjacent ortho position. This steric shielding makes the less hindered positions on the aromatic ring more accessible, thereby enabling selective carbon-carbon bond formations at specific sites. For instance, in reactions like Friedel-Crafts alkylation or acylation, the bulky tert-butyl group can be exploited to direct the incoming electrophile to a specific, less sterically encumbered position on the aromatic ring, leading to the selective synthesis of polysubstituted aromatic compounds.
While direct examples of using this compound in complex carbon-carbon bond-forming reactions are not extensively documented in readily available literature, the principles of steric hindrance it embodies are fundamental to regioselective synthesis. organic-chemistry.org The interplay between the electronic directing effects of the methoxy and methyl groups and the steric blocking effect of the tert-butyl group makes it a potentially valuable building block for the construction of complex molecular architectures where precise control of substitution patterns is required. nih.govresearchgate.netresearchgate.net
Intermediacy in the Synthesis of Complex Aromatic Compounds (e.g., Anisaldehydes, Quinazoline (B50416) Derivatives)
Aromatic ethers like this compound are important precursors in the synthesis of a variety of more complex aromatic compounds, including aldehydes and nitrogen-containing heterocycles.
Anisaldehydes: Anisaldehyde (4-methoxybenzaldehyde) and its derivatives are valuable intermediates and products in the fragrance, flavor, and pharmaceutical industries. The synthesis of substituted anisaldehydes can be achieved through the oxidation of the corresponding methyl group on an anisole derivative. While the direct oxidation of 4-methylanisole (B47524) to anisaldehyde is a known process, the presence of a tert-butyl group, as in this compound, would lead to the formation of a correspondingly substituted anisaldehyde. This transformation would yield tert-butyl-4-methoxybenzaldehyde, a more complex aldehyde with potential applications in the synthesis of specialized polymers and fine chemicals.
Quinazoline Derivatives: Quinazolines and their derivatives are a class of heterocyclic compounds with a wide range of biological activities, making them important targets in medicinal chemistry. nih.govorganic-chemistry.org The synthesis of quinazoline derivatives often involves the condensation of an anthranilic acid derivative with a suitable carbonyl compound or its equivalent. researchgate.netorganic-chemistry.org While direct synthesis from this compound is not a standard route, derivatives of this compound can serve as precursors. For example, nitration of this compound, followed by reduction of the nitro group to an amine, would provide a substituted aniline (B41778). This aniline could then be further functionalized and cyclized to form a quinazoline ring system bearing the tert-butyl and methoxy substituents, leading to novel quinazoline derivatives with potentially unique pharmacological profiles.
Precursor for Specialty Chemicals and Advanced Materials (e.g., Dyes, Pigments)
The structural features of this compound make it a potential precursor for the synthesis of specialty chemicals, including dyes and pigments. The aromatic ring can be functionalized with chromophoric and auxochromic groups to generate colored compounds. The tert-butyl group can enhance the solubility of the resulting dye in organic media and can also improve its stability towards light and heat by sterically hindering degradative reactions.
An example of a dye class where such a precursor could be relevant is in the synthesis of Hoechst dyes, which are fluorescent stains used in cell biology. The synthesis of a D9-tert-butylated Hoechst dye has been reported, indicating the utility of tert-butylated precursors in the development of specialized dyes. researchgate.net The tert-butyl group in these dyes can influence their binding affinity and spectroscopic properties.
Furthermore, the aromatic core of this compound can be incorporated into larger conjugated systems characteristic of organic pigments. By introducing functional groups that can undergo coupling reactions, such as amino or halogen groups, derivatives of this compound can be used to build complex chromophores. The bulky tert-butyl group can help to prevent close packing of the pigment molecules in the solid state, which can affect their color and photophysical properties.
Applications in Catalyst Development and Optimization as Model Substrates
Substituted aromatic compounds are frequently used as model substrates in catalysis research to evaluate the performance of new catalysts and to study reaction mechanisms. The specific steric and electronic properties of this compound make it a suitable candidate for such studies.
In catalytic processes such as alkylation, etherification, and oxidation, the reactivity of the substrate is crucial. The vapor phase tert-butylation of anisole with tert-butanol (B103910) has been studied over various solid acid catalysts to understand the factors influencing catalyst activity and selectivity. researchgate.net In these studies, the formation of 4-tert-butyl anisole and 2,4-di-tert-butyl anisole is monitored to probe the catalyst's properties. Similarly, the tert-butylation of phenol (B47542) is a well-known acid-catalyzed reaction used as a model to investigate the performance of different catalysts. mdpi.com
By using a substrate with a predefined substitution pattern like this compound, researchers can gain insights into how a catalyst interacts with a sterically hindered and electronically rich aromatic ring. For example, in hydrogenation or oxidation reactions, the presence of the bulky tert-butyl group can influence the adsorption of the molecule on the catalyst surface, thereby affecting the reaction rate and product distribution. Kinetic studies using such model substrates are essential for the rational design and optimization of industrial catalysts. rsc.orgosti.gov The data obtained from these studies, such as reaction rates and activation energies, provide valuable information for developing more efficient and selective catalytic systems.
Future Research Directions and Unexplored Avenues in Tert Butyl 4 Methylanisole Chemistry
Development of Novel and Atom-Economical Synthetic Routes
The pursuit of more efficient and environmentally benign methods for synthesizing tert-butyl-4-methylanisole remains a key objective. Current industrial syntheses often rely on classical Friedel-Crafts alkylation, which can generate considerable waste. Future research will likely focus on catalytic and atom-economical alternatives. nih.govrsc.orgorganic-chemistry.org
Key research avenues include:
Catalytic C-H Activation: Direct tert-butylation of 4-methylanisole (B47524) through C-H activation would represent a significant leap in efficiency. This approach avoids the need for pre-functionalized substrates and utilizes catalysts (e.g., based on palladium, rhodium, or ruthenium) to directly functionalize the aromatic ring, with high potential for regioselectivity.
Solid Acid Catalysis: The use of reusable solid acid catalysts, such as zeolites or functionalized mesoporous silica, for the tert-butylation of 4-methoxyphenol (B1676288) or p-cresol (B1678582) derivatives offers a greener alternative to traditional Lewis acids. researchgate.net Research is needed to improve catalyst longevity, selectivity, and performance under milder reaction conditions. mdpi.com
Flow Chemistry: Continuous flow microreactor systems can offer enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes. rsc.org Developing a continuous flow synthesis for this compound could significantly streamline its production.
| Synthetic Strategy | Traditional Approach (Friedel-Crafts) | Future Atom-Economical Approach |
| Alkylating Agent | tert-Butyl chloride or isobutylene | tert-Butyl alcohol or isobutylene |
| Catalyst | Stoichiometric AlCl₃ or H₂SO₄ | Catalytic amounts of solid acids or transition metals |
| Byproducts | Significant acid waste, HCl | Primarily water |
| Atom Economy | Low to moderate | High |
Exploration of Undiscovered Reactivity Modes and Mechanistic Nuances
A deeper understanding of the reactivity of this compound can unlock novel transformations and applications. The interplay between the sterically demanding tert-butyl group and the electron-donating methoxy (B1213986) group governs its chemical behavior, but many aspects remain underexplored.
Future mechanistic studies could focus on:
Selective Functionalization: Investigating methods for selective functionalization at the positions ortho to the existing substituents. This could involve directed ortho-metalation or exploiting subtle electronic differences to achieve regiocontrol in electrophilic aromatic substitutions.
Oxidative Coupling Reactions: Exploring the potential of this compound as a monomer in oxidative polymerization reactions to create novel polyphenylene ether-type materials with unique thermal and mechanical properties.
Computational and Spectroscopic Analysis: Employing advanced computational chemistry and in-situ spectroscopic techniques to study reaction intermediates and transition states. illinois.edumdpi.com This can provide crucial insights into reaction mechanisms, helping to rationalize observed reactivity and guide the design of new experiments. For instance, detailed kinetic studies on the catalytic upgrading of related compounds like 4-methylanisole have revealed complex reaction networks involving hydrogenolysis, hydrodeoxygenation, and hydrogenation. researchgate.netamazonaws.com
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry
The synergy between artificial intelligence (AI) and chemistry is set to revolutionize how synthetic routes are designed and optimized. chimia.chfrontiersin.org For a target molecule like this compound, AI can accelerate discovery by predicting reaction outcomes, proposing novel synthetic pathways, and optimizing reaction conditions. nih.govrsc.org
Key areas for integration include:
Retrosynthesis Planning: AI-powered retrosynthesis tools can analyze vast reaction databases to propose diverse and innovative synthetic routes that a human chemist might overlook. chemcopilot.comcas.org These platforms can rank pathways based on factors like cost, efficiency, and sustainability.
Reaction Outcome and Yield Prediction: Machine learning models, trained on large datasets of chemical reactions, can predict the likely products and yields for a given set of reactants and conditions. nih.govresearchgate.net This predictive capability minimizes trial-and-error experimentation, saving time and resources.
Automated Synthesis: The integration of AI-driven synthesis planning with robotic lab automation platforms creates a closed-loop system where molecules can be designed and synthesized with minimal human intervention. nih.gov This approach allows for high-throughput screening of reaction conditions to rapidly identify optimal synthetic protocols.
| AI Application | Function | Potential Impact on this compound Chemistry |
| Retrosynthesis Software | Proposes synthetic pathways by deconstructing the target molecule. nih.gov | Discovery of novel, more efficient, or greener routes from alternative starting materials. |
| Predictive Reaction Models | Predicts products, yields, and optimal conditions for a reaction. | Reduces the number of experiments needed to optimize synthesis and functionalization reactions. |
| Automated Platforms | Connects AI planning with robotic execution of experiments. | Enables high-throughput optimization of synthesis and the rapid creation of derivative libraries. |
Sustainable and Green Chemistry Approaches in tert-Butyl-Methylanisole Synthesis and Transformations
Adherence to the principles of green chemistry is a critical driver for future research. researchgate.netmdpi.com This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency throughout the lifecycle of this compound. researchgate.net
Future research will emphasize:
Bio-based Feedstocks: Investigating pathways to synthesize the aromatic core from renewable, lignin-derived platform chemicals instead of petroleum-based feedstocks like p-cresol or anisole (B1667542).
Green Solvents: Replacing conventional volatile organic compounds (VOCs) with more sustainable alternatives such as water, supercritical fluids, or bio-derived solvents. Some modern synthetic methods are designed to work in environmentally benign solvents like water. rsc.org
Catalyst Recycling: Focusing on the development of robust, heterogeneous catalysts that can be easily separated from the reaction mixture and reused multiple times without significant loss of activity, thereby reducing waste and cost. researchgate.net
The development of environmentally friendly synthesis methods, such as using dimethyl carbonate as a green methylating agent for p-methyl phenol (B47542), highlights the industry's move away from toxic reagents. google.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-Butyl-4-methylanisole, and how can purity be optimized during synthesis?
- Methodological Answer : this compound can be synthesized via alkylation of 4-methylanisole using tert-butyl halides under Friedel-Crafts conditions. Purity optimization involves monitoring reaction kinetics (e.g., GC-MS) and employing purification techniques like column chromatography with silica gel (polar stationary phase) and hexane/ethyl acetate gradients . Post-synthesis, purity validation via HPLC (C18 column, methanol/water mobile phase) is critical. For stability, store at 0–6°C to prevent oxidative degradation .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs like 3,5-di-tert-butyl-4-hydroxyanisole?
- Methodological Answer :
- NMR : this compound’s aromatic protons (δ 6.7–7.1 ppm) differ from hydroxyl-containing analogs (e.g., δ 5.5–6.0 ppm for phenolic -OH in 3,5-di-tert-butyl-4-hydroxyanisole) .
- MS : Molecular ion peaks (e.g., m/z 180.24 for this compound vs. m/z 236.35 for 3,5-di-tert-butyl derivatives) provide unambiguous differentiation .
- IR : Absence of O-H stretching (~3200 cm⁻¹) confirms the methoxy group’s integrity .
Q. What are the key stability challenges for this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines):
- Thermal Stability : Expose samples to 40°C/75% RH for 6 months; monitor degradation via TLC or HPLC. tert-Butyl groups resist hydrolysis, but methoxy groups may demethylate under acidic conditions (pH < 3) .
- Oxidative Stability : Use DPPH assays to assess radical scavenging capacity; this compound exhibits lower antioxidant activity compared to phenolic analogs like BHA .
Advanced Research Questions
Q. How can contradictory data on this compound’s reactivity in catalytic systems be resolved?
- Methodological Answer : Contradictions often arise from solvent polarity or catalyst choice. For example:
- Catalyst-Solvent Interactions : Pd/C in ethanol may favor hydrogenolysis of methoxy groups, while Pd(OAc)₂ in toluene preserves the structure. Replicate experiments under inert atmospheres (N₂/Ar) and validate via in-situ FTIR .
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables causing discrepancies .
Q. What advanced computational methods (DFT, MD) predict this compound’s interactions in supramolecular assemblies?
- Methodological Answer :
- DFT : Calculate electrostatic potential surfaces (EPS) to identify electron-rich regions (e.g., methoxy oxygen) for host-guest binding. Compare with experimental XRD data for validation .
- MD Simulations : Simulate solvation dynamics in DMSO/water mixtures to predict aggregation behavior. Use GROMACS with OPLS-AA force fields .
Q. How do isotopic labeling (²H, ¹³C) and kinetic isotope effects elucidate reaction mechanisms in this compound derivatization?
- Methodological Answer :
- ²H Labeling : Introduce deuterium at the tert-butyl group to study steric effects in SN2 reactions. Monitor kinetics via LC-MS isotope patterns .
- ¹³C NMR : Track ¹³C-enriched methoxy carbons to confirm retention or cleavage during reactions .
Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
